N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid
Description
Chemical Structure and Properties N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: Not explicitly provided; structurally inferred from evidence) is a bicyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group at positions 1, 4, and 3, respectively. Its molecular formula is approximately C₁₂H₂₁NO₅ (derived from analogs in ). The compound serves as a chiral building block in pharmaceutical synthesis, particularly for prodrugs and peptidomimetics, due to its dual functional groups (carboxylic acid and hydroxyl) and stereochemical versatility .
The hydroxyl and methyl groups in the target compound likely arise from tailored alkylation or oxidation steps during piperidine functionalization.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-8-7-13(10(16)18-11(2,3)4)6-5-12(8,17)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
GBMFHXILGGTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C(=O)O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Boc-4-methylazepane-4-carboxylic Acid (CAS: 1027512-23-7)
- Structure : Seven-membered azepane ring with Boc and methyl groups at position 3.
- Applications: Used in natural product research (), whereas the target compound’s hydroxyl group may favor hydrogen bonding in peptide coupling.
- Data: Property N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid N-Boc-4-methylazepane-4-carboxylic Acid Molecular Formula C₁₂H₂₁NO₅ C₁₃H₂₃NO₄ Ring Size 6-membered (piperidine) 7-membered (azepane) Functional Groups -OH, -CH₃, -COOH -CH₃, -COOH Synthetic Utility Peptidomimetics, chiral intermediates Natural product analogs
(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic Acid Benzylamine Salt
- Structure : Piperidine with Boc, hydroxyl, and carboxylic acid groups; stereochemistry at C2 and C4.
- Key Differences :
- Stereochemistry : The (2S,4S) configuration enables precise spatial arrangement for asymmetric catalysis or enzyme-targeted drug design, unlike the target compound’s 3-methyl substitution .
- Solubility : The benzylamine salt form improves aqueous solubility, advantageous in formulation compared to the free acid form of the target compound.
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid (CAS: 183673-66-7)
- Structure: Dual protection (Boc and Fmoc) with an amino group at position 4.
- Key Differences :
- Orthogonal Protection : Fmoc (fluorenylmethyloxycarbonyl) allows sequential deprotection in solid-phase peptide synthesis, a feature absent in the target compound .
- Applications : Preferred for combinatorial chemistry; the target compound’s hydroxyl group may limit compatibility with Fmoc-based strategies.
4-(4-Fluorophenyl)-4-hydroxypiperidine Derivatives
- Structure : Piperidine substituted with aryl (fluorophenyl) and hydroxyl groups.
- Key Differences :
- Pharmacological Relevance : The fluorophenyl group enhances lipophilicity and bioavailability, making these derivatives suitable for CNS-targeted drugs, whereas the target compound’s methyl group may prioritize metabolic stability .
- Synthetic Complexity : Introducing aryl groups requires cross-coupling reactions (e.g., Suzuki), unlike the alkylation steps for methyl/hydroxyl groups.
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